Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chloropropanamido group: The next step involves the introduction of the 3-chloropropanamido group. This can be done by reacting the thiadiazole derivative with 3-chloropropanoyl chloride in the presence of a base such as triethylamine.
Thioester formation: Finally, the ethyl ester group is introduced by reacting the intermediate compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions include substituted thiadiazole derivatives, oxidized or reduced forms of the compound, and hydrolyzed carboxylic acids.
Scientific Research Applications
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Thiadiazole derivatives have shown promising activity against various pathogens and cancer cell lines.
Agriculture: It is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can be compared with other thiadiazole derivatives, such as:
Ethyl 2-(2-chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but with a benzothiophene ring instead of a thiadiazole ring.
Ethyl 5-amino-2,3’-bithiophene-4-carboxylate: This compound contains a bithiophene moiety and an amino group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[5-(3-chloropropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S2/c1-3-17-8(16)6(2)18-10-14-13-9(19-10)12-7(15)4-5-11/h6H,3-5H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVCNIGKDBTDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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